molecular formula C6H4Cl2N2O2 B146558 4,5-Dichloro-2-nitroaniline CAS No. 6641-64-1

4,5-Dichloro-2-nitroaniline

Cat. No. B146558
CAS RN: 6641-64-1
M. Wt: 207.01 g/mol
InChI Key: FSGTULQLEVAYRS-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-nitroaniline is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. While the provided papers do not directly discuss 4,5-Dichloro-2-nitroaniline, they do provide insights into related compounds and their synthesis, structure, and thermochemical properties, which can be informative for understanding 4,5-Dichloro-2-nitroaniline.

Synthesis Analysis

The synthesis of related compounds, such as N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, involves multiple steps starting from dichloronitrobenzene. This process includes oxidation, etherification, reduction, alkylation, and a final oxidation step, resulting in a total yield of 75%. The structure of the synthesized product is confirmed using IR and ^1HNMR spectroscopy . This information can be extrapolated to suggest that the synthesis of 4,5-Dichloro-2-nitroaniline might involve similar steps and analytical techniques for structure confirmation.

Molecular Structure Analysis

Although the papers do not directly address the molecular structure of 4,5-Dichloro-2-nitroaniline, they do discuss the crystal structures of isostructural compounds, such as 4-chloro-3-nitroaniline and 4-iodo-3-nitroaniline. These compounds exhibit phase transitions and structural changes at different temperatures, which are studied using techniques like single-crystal X-ray diffraction and Raman spectroscopy . This suggests that 4,5-Dichloro-2-nitroaniline may also exhibit interesting structural characteristics that could be studied using similar methods.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 4,5-Dichloro-2-nitroaniline. However, the synthesis of related compounds and their interactions with other chemicals, such as the reaction of 4-nitroaniline with a cobalt(III) porphyrin complex, can provide insights into the reactivity of nitroaniline derivatives . These reactions often involve coordination to metal centers and can be characterized by various spectroscopic techniques.

Physical and Chemical Properties Analysis

The thermochemical properties of 4,5-Dichloro-2-nitroaniline have been studied, including the standard molar enthalpy of formation in both the crystalline and gaseous phases. These values are derived from combustion calorimetry and the application of the Clausius–Clapeyron equation to vapor pressure measurements . Such data is crucial for understanding the stability and reactivity of the compound under different conditions.

Scientific Research Applications

Thermochemical Properties

4,5-Dichloro-2-nitroaniline has been studied for its thermochemical properties. Silva et al. (2009) conducted a detailed analysis of the molar enthalpy of formation of 4,5-dichloro-2-nitroaniline in both gaseous and crystalline phases. This research is crucial for understanding the energy characteristics of this compound in different states (Silva et al., 2009).

Anaerobic Degradation

Duc (2019) explored the anaerobic degradation of 2-chloro-4-nitroaniline, a closely related compound, by microbial strains. This study provides insights into the environmental impact and biodegradability of such compounds (Duc, 2019).

Environmental Detection

The detection of 2,6-dichloro-4-nitroaniline residues in fruits was described by Cheng and Kilgore (1966), using electron-capture gas chromatography. This method is critical for monitoring and ensuring food safety (Cheng & Kilgore, 1966).

Luminescent Sensing

Zhang et al. (2023) developed luminescent metal-organic frameworks for detecting 2,6-dichloro-4-nitroaniline in the environment. This research demonstrates the application of advanced materials for environmental monitoring and safety (Zhang et al., 2023).

Biodegradation Potential

Khalid et al. (2009) investigated the biodegradation of 4-nitroaniline by pure and mixed bacterial cultures. This study provides valuable information on the potential environmental remediation of nitroaniline compounds, including 4,5-dichloro-2-nitroaniline (Khalid et al., 2009).

Electrochemical Applications

Kumar and Chen (2007) explored the direct electrochemistry and electrocatalysis of myoglobin on nitroaniline modified electrodes. This research is significant for developing biosensors and bioelectronics involving nitroaniline derivatives (Kumar & Chen, 2007).

Safety And Hazards

4,5-Dichloro-2-nitroaniline is harmful if swallowed, in contact with skin or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

4,5-dichloro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGTULQLEVAYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073376
Record name 4,5-Dichloro-2-nitroaniline
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Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-nitroaniline

CAS RN

6641-64-1
Record name 4,5-Dichloro-2-nitrobenzenamine
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Record name 4,5-Dichloro-2-nitroaniline
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Record name 6641-64-1
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Record name 4,5-Dichloro-2-nitroaniline
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Record name 4,5-dichloro-2-nitroaniline
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Record name 4,5-DICHLORO-2-NITROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
MAVR da Silva, MDMCR da Silva… - The Journal of Chemical …, 2009 - Elsevier
The standard (p ∘ =0.1MPa) molar enthalpy of formation of 4,5-dichloro-2-nitroaniline, in the gaseous phase, at T=298.15K, was derived from the combination of the values of the …
Number of citations: 9 www.sciencedirect.com
MAV Ribeiro da Silva… - Journal of Chemical …, 2009 - inis.iaea.org
[en] The standard (p 0= 0.1 MPa) molar enthalpy of formation of 4, 5-dichloro-2-nitroaniline, in the gaseous phase, at T= 298.15 K, was derived from the combination of the values of the …
Number of citations: 6 inis.iaea.org
D Britton - Acta Crystallographica Section C, 1999 - scripts.iucr.org
# QA0168 # # h,k,l, Fc-squared, Fo-squared, sigma(Fo-squared) and status flag # data_4,5-dichloro-2-nitroaniline _shelx_title ' 97208 in P2(1)/n' _shelx_refln_list_code 4 _shelx_F_calc_maximum 172.90 …
Number of citations: 1 scripts.iucr.org
KJ Hwang - Archives of Pharmacal Research, 2000 - Springer
An efficient procedure for the preparation of 7,8-dichloro-6-nitro-1H-1,5-benzodiazepine-2,4-(3H, 5H)-dione(7) as a potential lead compound for the NMDA receptor glycine binding site …
Number of citations: 13 link.springer.com
PJ Trejo-Soto, A Flores-Gahona… - Current Microwave …, 2016 - ingentaconnect.com
Background: Substituted 2-nitroanilines are synthetic intermediates used in the synthesis of important bioactive compounds. Nucleophilic aromatic substitution reactions with activated …
Number of citations: 1 www.ingentaconnect.com
A Monge, JA Palop, M González… - Journal of …, 1995 - Wiley Online Library
A new series of quinoxaline 1,4‐dioxides, structurally related to the benzotriazine tirapazamine 1 have been prepared starting from 5,6‐dichlorobenzofuroxane 2. The Beirut reaction …
Number of citations: 39 onlinelibrary.wiley.com
JM Heckmann - 1999 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
MP Doyle, JF Dellaria Jr, B Siegfried… - The Journal of Organic …, 1977 - ACS Publications
Reagents. Triethylamine (Aldrich) was distilled prior to use. The formic acid (97%) was obtained from Aldrich. The platinum and palladium on charcoal catalysts were products of …
Number of citations: 153 pubs.acs.org
Z Zhu, B Lippa, LB Townsend - The Journal of Organic Chemistry, 1999 - ACS Publications
The polyhalogenated benzimidazole nucleosides 2,5,6-trichloro-1-(β-d-ribofuranosyl)benzimidazole (TCRB) and the 2-bromo analogue (BDCRB) were synthesized in our laboratory …
Number of citations: 13 pubs.acs.org
A Sustic, O Vogl - Polymer, 1995 - Elsevier
The synthesis of several uv absorbers of the 2(2-hydroxyphenyl)2H-benzotriazole category is reported. The compounds are of three types: 2(2-hydroxyphenyl)2H-benzotriazoles with …
Number of citations: 8 www.sciencedirect.com

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